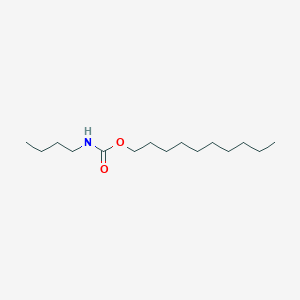![molecular formula C14H15NO3 B14369867 [6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone CAS No. 92012-03-8](/img/structure/B14369867.png)
[6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethanone is a complex organic compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethanone typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the bicyclic core : This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
- Introduction of the hydroxymethyl group : This step involves the hydroxylation of a suitable precursor, often using reagents like osmium tetroxide or hydrogen peroxide.
- Attachment of the phenylmethanone group : This can be done through Friedel-Crafts acylation, using reagents like acetyl chloride and aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes:
- Scaling up the reactions : Using larger reactors and optimizing reaction conditions to handle bulk quantities.
- Purification : Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethanone undergoes various chemical reactions, including:
- Oxidation : The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
- Reduction : The carbonyl group in the phenylmethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
- Substitution : The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
- Oxidation : Potassium permanganate in an acidic medium.
- Reduction : Sodium borohydride in methanol.
- Substitution : Nucleophiles like halides or amines in the presence of a base.
- Oxidation : Formation of a carboxylic acid derivative.
- Reduction : Formation of an alcohol derivative.
- Substitution : Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethanone has several applications in scientific research:
- Chemistry : Used as a building block for synthesizing more complex molecules.
- Biology : Studied for its potential biological activity, including antimicrobial and anticancer properties.
- Medicine : Investigated for its potential therapeutic effects in treating various diseases.
- Industry : Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethanone involves its interaction with specific molecular targets. The compound can:
- Bind to enzymes : Inhibiting their activity and affecting metabolic pathways.
- Interact with receptors : Modulating signal transduction pathways.
- Form reactive intermediates : Leading to the formation of covalent bonds with biomolecules.
Comparaison Avec Des Composés Similaires
6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethanone can be compared with similar compounds like:
- 6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethanone
- 6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethanone
These compounds share a similar bicyclic structure but differ in the substituents attached to the core. The unique properties of 6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethanone arise from the presence of the phenylmethanone group, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
92012-03-8 |
|---|---|
Formule moléculaire |
C14H15NO3 |
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
[6-(hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]-phenylmethanone |
InChI |
InChI=1S/C14H15NO3/c16-9-11-8-12-6-7-13(11)18-15(12)14(17)10-4-2-1-3-5-10/h1-5,8,12-13,16H,6-7,9H2 |
Clé InChI |
JYVNMWZJJNHKOL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(=CC1N(O2)C(=O)C3=CC=CC=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



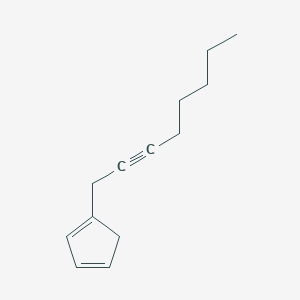
![Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl-](/img/structure/B14369799.png)
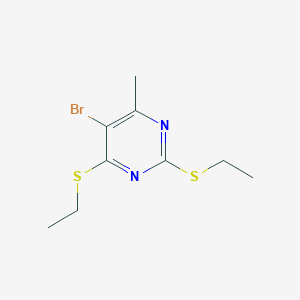
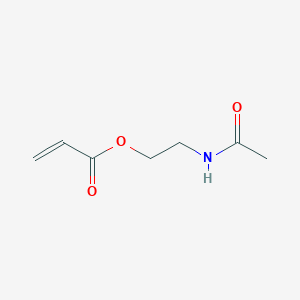
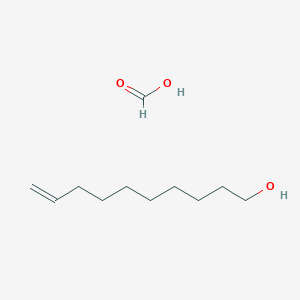
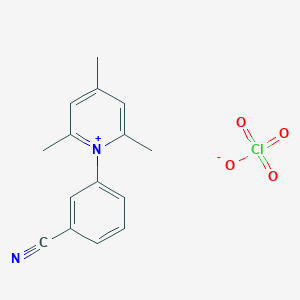

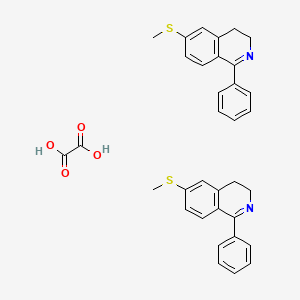
![2-(Methoxymethylidene)bicyclo[2.2.2]octane](/img/structure/B14369856.png)

![2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B14369873.png)
![3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B14369878.png)
